molecular formula C8H11NO B13050325 (2R)-2-(furan-2-yl)pyrrolidine

(2R)-2-(furan-2-yl)pyrrolidine

Cat. No.: B13050325
M. Wt: 137.18 g/mol
InChI Key: LIFJPSLQRGQNMM-SSDOTTSWSA-N
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Description

(2R)-2-(furan-2-yl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a furan ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(furan-2-yl)pyrrolidine typically involves the reaction of a furan derivative with a pyrrolidine precursor under specific conditions. One common method is the asymmetric synthesis, which ensures the production of the (2R) enantiomer. This can be achieved through catalytic asymmetric hydrogenation or by using chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(furan-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrrolidine ring can be reduced under specific conditions.

    Substitution: Both the furan and pyrrolidine rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrrolidine ring can yield pyrrolidines with different substituents.

Scientific Research Applications

(2R)-2-(furan-2-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(furan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(furan-2-yl)pyrrolidine: The enantiomer of (2R)-2-(furan-2-yl)pyrrolidine, which may have different biological activities.

    2-(furan-2-yl)pyrrole: A similar compound with a pyrrole ring instead of a pyrrolidine ring.

    2-(furan-2-yl)piperidine: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both furan and pyrrolidine rings. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(2R)-2-(furan-2-yl)pyrrolidine

InChI

InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2/t7-/m1/s1

InChI Key

LIFJPSLQRGQNMM-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CO2

Canonical SMILES

C1CC(NC1)C2=CC=CO2

Origin of Product

United States

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